(1R)-1-[2-(Trifluoromethoxy)phenyl]ethylamine
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Overview
Description
(1R)-1-[2-(Trifluoromethoxy)phenyl]ethylamine is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an ethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[2-(Trifluoromethoxy)phenyl]ethylamine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-(trifluoromethoxy)benzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination with an appropriate amine source, such as ethylamine, in the presence of a reducing agent like sodium triacetoxyborohydride. This step yields the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reaction efficiently.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[2-(Trifluoromethoxy)phenyl]ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring or the ethylamine moiety.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(1R)-1-[2-(Trifluoromethoxy)phenyl]ethylamine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and interactions due to its unique structural properties.
Industry: The compound is utilized in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of (1R)-1-[2-(Trifluoromethoxy)phenyl]ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-[2-(Trifluoromethyl)phenyl]ethylamine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
(1R)-1-[2-(Methoxy)phenyl]ethylamine: Contains a methoxy group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in (1R)-1-[2-(Trifluoromethoxy)phenyl]ethylamine imparts unique electronic and steric properties, making it distinct from its analogs. This uniqueness can result in different reactivity and interaction profiles, which are valuable in various applications.
Properties
Molecular Formula |
C9H10F3NO |
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Molecular Weight |
205.18 g/mol |
IUPAC Name |
(1R)-1-[2-(trifluoromethoxy)phenyl]ethanamine |
InChI |
InChI=1S/C9H10F3NO/c1-6(13)7-4-2-3-5-8(7)14-9(10,11)12/h2-6H,13H2,1H3/t6-/m1/s1 |
InChI Key |
XDQINUYPIQISSS-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1OC(F)(F)F)N |
Canonical SMILES |
CC(C1=CC=CC=C1OC(F)(F)F)N |
Origin of Product |
United States |
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